molecular formula C8H9ClN2O B2967349 6-Chloro-2-cyclopropoxypyridin-3-amine CAS No. 1394982-87-6

6-Chloro-2-cyclopropoxypyridin-3-amine

Cat. No.: B2967349
CAS No.: 1394982-87-6
M. Wt: 184.62
InChI Key: BNSVDCYOTQSWOP-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropoxypyridin-3-amine is a pyridine derivative characterized by a chlorine atom at position 6, a cyclopropoxy group (cyclopropyl ether) at position 2, and an amine group at position 3. For example, 2-amino-6-chloropyridine derivatives are often synthesized via condensation of aryl aldehydes with 2-amino-6-chloropyridine in the presence of catalysts like sulfuric acid .

Properties

IUPAC Name

6-chloro-2-cyclopropyloxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-3-6(10)8(11-7)12-5-1-2-5/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSVDCYOTQSWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394982-87-6
Record name 6-chloro-2-cyclopropoxypyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropoxypyridin-3-amine typically involves the chlorination of 2-cyclopropoxypyridine followed by amination. One common method includes the following steps:

    Chlorination: 2-Cyclopropoxypyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated intermediate is then treated with ammonia (NH₃) or an amine source under suitable conditions to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dechlorinated pyridines.

Scientific Research Applications

6-Chloro-2-cyclopropoxypyridin-3-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 6-Chloro-2-cyclopropoxypyridin-3-amine with key analogs, focusing on substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
This compound Cl (6), cyclopropoxy (2), NH₂ (3) C₈H₉ClN₂O 184.63 Enhanced lipophilicity due to cyclopropoxy; potential metabolic stability.
2-Chloro-6-methoxypyridin-3-amine Cl (2), OCH₃ (6), NH₂ (3) C₆H₇ClN₂O 158.59 Methoxy group increases electron density; lower steric hindrance compared to cyclopropoxy.
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Cl (6), NO₂ (3), NHCH(CH₃)₂ (2) C₈H₁₀ClN₃O₂ 215.64 Nitro group (electron-withdrawing) reduces basicity of amine; isopropyl substituent adds steric bulk.
6-Chloro-2-methylpyridin-3-amine Cl (6), CH₃ (2), NH₂ (3) C₆H₇ClN₂ 142.59 Methyl group offers moderate lipophilicity; less steric hindrance than cyclopropoxy.
6-Chloro-2-nitropyridin-3-amine Cl (6), NO₂ (2), NH₂ (3) C₅H₄ClN₃O₂ 173.56 Nitro group at position 2 enhances electron withdrawal, potentially reducing nucleophilic reactivity at NH₂.

Key Research Findings and Trends

Synthetic Flexibility : The amine group at position 3 serves as a versatile handle for derivatization. For example, coupling with aldehydes or ketones yields Schiff bases with enhanced bioactivity .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) at positions 2 or 3 reduce basicity but improve stability against oxidative metabolism. Bulky substituents (e.g., cyclopropoxy, isopropyl) enhance target selectivity by reducing off-target interactions .

Crystallographic Insights : Intramolecular hydrogen bonding (e.g., N–H⋯O in nitro derivatives) stabilizes planar conformations, critical for receptor binding .

Biological Activity

6-Chloro-2-cyclopropoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C8H10ClN2O
Molecular Weight : 172.63 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC1OC2=NC=C(C=C2)N
InChI Key : CZVOOKADMNCDKG-UHFFFAOYSA-N

The compound features a chlorine atom at the 6-position and a cyclopropoxy group at the 2-position of the pyridine ring, which contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–16 μg/mL
Bacillus subtilis8–32 μg/mL
Escherichia coli8–32 μg/mL

The compound's mechanism of action appears to involve compromising the structural integrity of bacterial cell membranes, leading to cell lysis and death, which is critical in combating antibiotic-resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Research indicates that it may inhibit key inflammatory pathways and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests its applicability in treating conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors involved in microbial resistance and inflammatory processes. The precise molecular targets are still under investigation, but initial findings suggest modulation of signaling pathways that govern inflammation and microbial defense .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Studies : A recent investigation highlighted that derivatives of similar compounds exhibited enhanced antibacterial properties when amino groups were introduced into their structure. This suggests that modifications to the pyridine nucleus can significantly influence antibacterial potency .
  • In Vivo Efficacy : In murine models, the compound displayed potent antibacterial efficacy against MRSA infections, particularly at elevated concentrations, indicating its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the introduction of specific functional groups enhances both solubility and bioactivity, providing insights for future drug design .

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